molecular formula C10H7FN4O2 B8387303 5-Fluoro-2-nitro-3-pyrimidin-2-yl-phenylamine

5-Fluoro-2-nitro-3-pyrimidin-2-yl-phenylamine

Cat. No.: B8387303
M. Wt: 234.19 g/mol
InChI Key: WRTDBRNIXVFDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-nitro-3-pyrimidin-2-yl-phenylamine is a useful research compound. Its molecular formula is C10H7FN4O2 and its molecular weight is 234.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7FN4O2

Molecular Weight

234.19 g/mol

IUPAC Name

5-fluoro-2-nitro-3-pyrimidin-2-ylaniline

InChI

InChI=1S/C10H7FN4O2/c11-6-4-7(10-13-2-1-3-14-10)9(15(16)17)8(12)5-6/h1-5H,12H2

InChI Key

WRTDBRNIXVFDDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C(=CC(=C2)F)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(3,5-difluoro-2-nitro-phenyl)-pyrimidine (1.5 g, 6.32 mmoles) in dioxane (10 mL) was added tBuNH2 (6.6 mL, 63.24 mmoles) at room temperature. The mixture was heated to 100° C. in a sealed tube for 10 hours. The mixture was then cooled to room temperature, poured into water, and the solids stirred for 1 hour. The mixture was filtered, solids washed with water until filtrate was clear. The crude product was then diluted in MeOH, 6N HCl added, and the resulting mixture heated at reflux for 3 hours. The reaction was cooled to room temperature and poured into ice. The resulting heterogeneous mixture was warmed to room temperature, filtered, solids washed with water until filtrate ran clear, and dried in vacuo to afford the title compound (1.33 g, 90%) as an orange powder. 1H NMR (dmso-do, 500 MHz): 8.87 (d, 2H); 7.52 (dd, 1H); 7.08 (dd, 1H); 6.86 (dd, 1H); 6.60 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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